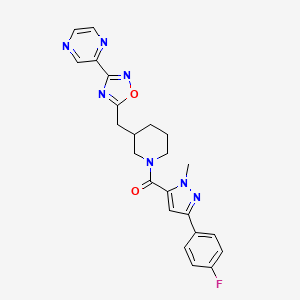

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

説明

特性

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN7O2/c1-30-20(12-18(28-30)16-4-6-17(24)7-5-16)23(32)31-10-2-3-15(14-31)11-21-27-22(29-33-21)19-13-25-8-9-26-19/h4-9,12-13,15H,2-3,10-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTALSYXFYVQWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex molecular entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by various studies and data.

Chemical Structure

The compound features a pyrazole core substituted with a 4-fluorophenyl group and a piperidine moiety linked to an oxadiazole derivative. This unique structure suggests a multifaceted mechanism of action that may contribute to its biological effects.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance:

- Inhibition of Tubulin Polymerization : Certain pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical in cancer therapy as it disrupts mitotic processes in rapidly dividing cells .

- IC50 Values : The compound's derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. For example, some derivatives achieved IC50 values between 0.08–12.07 mM .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

- MK2 Inhibition : Some derivatives have been identified as MK2 inhibitors, which play a vital role in the inflammatory response by regulating TNF-alpha synthesis. This inhibition can reduce inflammation and may be beneficial in treating autoimmune diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Effect on Activity |

|---|---|

| 4-Fluorophenyl | Enhances potency against cancer cells |

| Piperidine moiety | Improves solubility and bioavailability |

| Oxadiazole ring | Contributes to antimicrobial properties |

Research indicates that modifications to the phenyl and piperidine groups can significantly influence the biological activity of pyrazole derivatives .

Case Studies

- Study on Pyrazole Derivatives : A recent investigation into aminopyrazole compounds revealed that specific substitutions could enhance anticancer efficacy while minimizing toxicity to normal cells .

- MK2 Inhibitors : Research highlighted a series of compounds structurally related to the target compound that effectively inhibited MK2 activity and reduced TNF-alpha release in vitro and in vivo models .

類似化合物との比較

Structural Analogs with Pyrazole Cores

Example 76 () :

Structure: 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Comparison:

- Shared features : Fluorophenyl substituent, pyrazole-derived core.

- Differences: Example 76 incorporates a chromen-4-one scaffold and a thiophene-morpholine group instead of the oxadiazole-pyrazine system. Implications: The chromenone moiety may enhance binding to flavoprotein-dependent targets (e.g., monoamine oxidases), while the oxadiazole-pyrazine in the target compound could improve metabolic stability .

3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-pyridyl)-methanone () :

Structure: A pyrazolyl methanone with a dihydro-pyrazole core and 3-pyridyl substitution. Comparison:

- Shared features: Methanone bridge linking pyrazole to another heterocycle (pyridine vs. piperidine-oxadiazole).

- Differences : The target compound’s piperidine-oxadiazole-pyrazine system provides greater conformational flexibility compared to the rigid dihydro-pyrazole and pyridine in .

Implications : Increased flexibility may enhance binding to allosteric sites in targets like G-protein-coupled receptors (GPCRs) .

Piperidine-Linked Compounds

1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) () :

Structure : Urea derivative with a pyrazole-piperidine-like linkage.

Comparison :

- Shared features: Piperidine-like spacers (urea vs. methanone).

- Differences: MK13 lacks the fluorophenyl and oxadiazole-pyrazine groups, instead featuring a dimethoxyphenyl-urea motif. Implications: Urea groups often enhance hydrogen-bonding interactions with targets like carbonic anhydrases, whereas the methanone-oxadiazole system may prioritize hydrophobic interactions .

Oxadiazole-Containing Compounds

5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile (Fipronil, ) :

Structure : Pyrazole-oxadiazole analog used as a pesticide.

Comparison :

- Shared features : Pyrazole core with halogenated aryl groups.

- Differences: Fipronil’s sulfinyl and cyano substituents contrast with the target compound’s oxadiazole-pyrazine and piperidine groups. Implications: Fipronil targets GABA receptors in insects, while the target compound’s oxadiazole-pyrazine system may interact with mammalian enzymes like nitric oxide synthases .

Fluorophenyl-Substituted Pyrazoles

3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole () :

Structure : Difluorophenyl pyrazole with a trifluoropropenyl chain.

Comparison :

- Shared features : 4-fluorophenyl substitution on pyrazole.

- Differences : The trifluoropropenyl group in introduces strong electron-withdrawing effects absent in the target compound.

Implications : Fluorine atoms improve metabolic stability and membrane permeability, but the target compound’s oxadiazole-pyrazine may offer additional π-π stacking capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。